2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one is an organic compound belonging to the class of benzothiophenes. This compound features a benzylidene group attached to a benzo[b]thiophene core, characterized by the presence of a hydroxyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
The compound is typically synthesized through organic reactions involving specific precursors. It can also be found in various chemical databases and publications that detail its properties and potential applications.
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one is classified as a benzothiophene derivative, which is a subclass of heterocyclic compounds. These compounds are noted for their diverse biological activities and are often studied for their pharmacological potential.
The synthesis of 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one generally involves the condensation reaction between 4-hydroxybenzaldehyde and benzo[b]thiophen-3-one.
The molecular formula for 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one is with a molecular weight of approximately 265.31 g/mol. The structure can be represented as follows:
2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one can participate in several chemical reactions:
Common reagents used include:
The mechanism of action for 2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one involves its interaction with specific biological targets.
Benzo[b]thiophene represents a privileged scaffold in medicinal chemistry, first identified as a natural constituent of petroleum deposits and lignite tar [1] [7]. Its integration into pharmaceutical development began in the late 20th century, leveraging its bioisosteric resemblance to naphthalene and indole while offering enhanced metabolic stability and distinct electronic properties due to the sulfur atom [1] [9]. The scaffold’s versatility is exemplified by FDA-approved drugs: Raloxifene (osteoporosis treatment, 1997) functions as a selective estrogen receptor modulator (SERM) through its benzo[b]thiophene core; Zileuton (asthma management, 1996) inhibits 5-lipoxygenase to suppress leukotriene synthesis; and Sertaconazole (antifungal agent, 1990s) disrupts fungal membrane integrity [1] [2] [7]. These clinical successes established benzo[b]thiophene as a critical pharmacophore for multifunctional drug design, particularly for diseases requiring targeted receptor or enzyme modulation.
Table 1: Clinically Approved Benzo[b]thiophene-Based Drugs
| Drug Name | Therapeutic Indication | Biological Target | Approval Year |
|---|---|---|---|
| Raloxifene | Osteoporosis | Estrogen receptor | 1997 |
| Zileuton | Asthma | 5-Lipoxygenase | 1996 |
| Sertaconazole | Fungal infections | Lanosterol 14α-demethylase | 1994 |
| Benocyclidine | CNS disorders (investigational) | Dopamine reuptake transporter | N/A |
Recent decades have seen expansion into oncology and neurology, with derivatives targeting protein tyrosine phosphatases (PTP1B), cyclin-dependent kinases (CDK8), and amyloid aggregates in Alzheimer’s disease [1] [8]. For instance, benzo[b]thiophene-based amyloid-binding probes enable diagnostic imaging of neurodegenerative plaques, capitalizing on the scaffold’s planar rigidity and lipophilicity [2].
The benzylidene moiety (–CH=Ar) serves as a versatile molecular spacer that enhances pharmacological activity through conformational restriction and extended π-conjugation. When appended to the benzo[b]thiophene C3 position (ketone oxidation state), it forms an α,β-unsaturated enone system that enables:
In 2-(4-hydroxy-benzylidene)-benzo[b]thiophen-3-one, the 4-hydroxyphenyl variant is particularly significant. The para-hydroxy group acts as a hydrogen bond donor/acceptor "switch" that adapts to protonation states in binding sites, a feature exploited in kinase inhibitors and anti-inflammatory agents [6] [8]. Spectroscopic studies confirm that the hydroxy group adopts a coplanar conformation with the adjacent double bond, maximizing resonance and stabilizing the s-trans enone configuration essential for bioactivity [5] [10].
Table 2: Role of Benzylidene Substituents in Bioactive Benzo[b]thiophenes
| Substituent Position | Key Interactions | Biological Impact |
|---|---|---|
| 4-Hydroxy | H-bond donation/acceptance; resonance | Enhanced kinase inhibition; antioxidant effects |
| 2,4-Dimethoxy | Hydrophobic enclosure; steric guidance | Estrogen receptor subtype selectivity |
| 3-Nitro-4-hydroxy | Electron withdrawal; redox activity | Antibacterial potency vs. Gram-positive pathogens |
This hybrid scaffold merges three pharmacophoric elements into a unified chemical architecture:
Structure-activity relationship (SAR) studies confirm that this combination exhibits "privileged structure" behavior – it produces potent ligands for diverse targets including:
The scaffold’s synthetic tractability enables rapid diversification: Aldol condensations between benzo[b]thiophen-3-ones and 4-hydroxybenzaldehydes proceed in >85% yield under mild conditions [5] [8]. This accessibility, combined with its multifaceted bioactivity profile, positions 2-(4-hydroxy-benzylidene)-benzo[b]thiophen-3-one as a strategic template for developing mechanistically novel therapeutics targeting inflammation, oncology, and infectious disease.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6